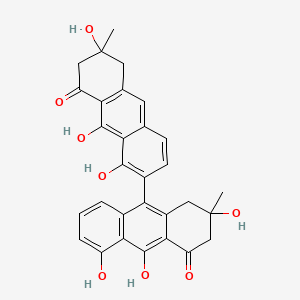![molecular formula C25H29FN4O4 B1222678 1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea is a member of quinolines.
Scientific Research Applications
Synthesis and Pharmacological Applications:
- The synthesis of related quinoline derivatives has been explored for their potential in pharmacology. For example, Mizuno et al. (2006) described the synthesis of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a metabolite of TAK-603, highlighting the relevance of such compounds in drug development (Mizuno et al., 2006).
- Similarly, Stefancich et al. (1985) reported on a fluorinated compound with high broad-spectrum antibacterial activities, demonstrating the potential of quinoline derivatives in antibiotic development (Stefancich et al., 1985).
Molecular Imaging Applications:
- Ilovich et al. (2008) focused on the formation of fluorine-18 labeled diaryl ureas as molecular imaging agents, suggesting the use of similar chemical structures in diagnostic imaging (Ilovich et al., 2008).
Chemosensor Development:
- Park et al. (2015) developed a chemosensor using a quinoline derivative, highlighting its application in detecting and quantifying Zn2+ in biological and water samples (Park et al., 2015).
Anticancer Research:
- Reddy et al. (2015) synthesized a series of triazolo[4,3-a]-quinoline derivatives, showing significant cytotoxicity against certain cancer cell lines, thus indicating the potential of quinoline derivatives in cancer therapy (Reddy et al., 2015).
Antibacterial and Antifungal Agents:
- Holla et al. (2006) synthesized pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential as antimicrobial agents, again underscoring the versatility of quinoline-related compounds in addressing bacterial and fungal infections (Holla et al., 2006).
properties
Product Name |
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea |
|---|---|
Molecular Formula |
C25H29FN4O4 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-(2-pyrrolidin-1-ylethyl)urea |
InChI |
InChI=1S/C25H29FN4O4/c1-33-22-14-17-13-18(24(31)28-21(17)15-23(22)34-2)16-30(12-11-29-9-3-4-10-29)25(32)27-20-7-5-19(26)6-8-20/h5-8,13-15H,3-4,9-12,16H2,1-2H3,(H,27,32)(H,28,31) |
InChI Key |
FADKQGLCXGXHGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)CN(CCN3CCCC3)C(=O)NC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



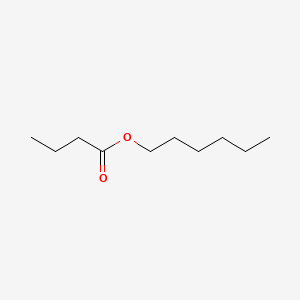
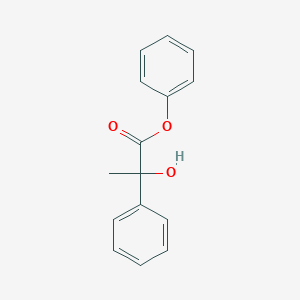
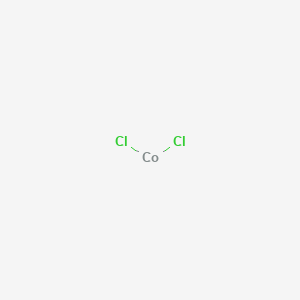

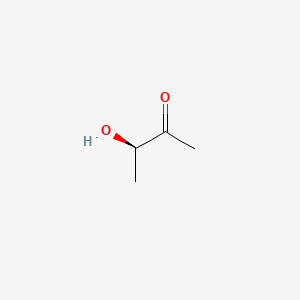
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridinium](/img/structure/B1222605.png)
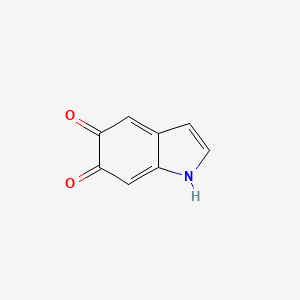
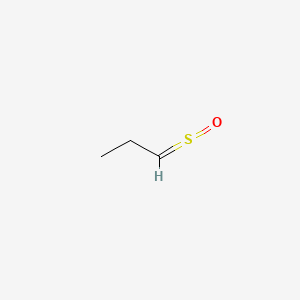
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-aminobutylamino)acetate](/img/structure/B1222610.png)
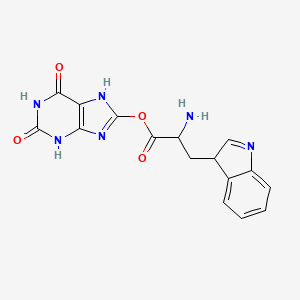
![[(3S,5S,8R,9S,10S,13R,17R)-5-(4-benzoylbenzoyl)oxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-benzoylbenzoate](/img/structure/B1222613.png)
![7-[2-(3-hydroxyoct-1-enyl)-1H-indol-3-yl]heptanoic acid](/img/structure/B1222615.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B1222616.png)
